molecular formula C7H4Br2F2 B585964 4-Bromo-2,3-difluorobenzyl bromide CAS No. 162744-56-1

4-Bromo-2,3-difluorobenzyl bromide

Cat. No.: B585964
CAS No.: 162744-56-1
M. Wt: 285.914
InChI Key: GWRQHKDRZNGUFU-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-difluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,3-difluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-difluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include benzaldehydes and benzoic acids.

    Reduction: Products include benzyl alcohols.

Scientific Research Applications

Chemistry: 4-Bromo-2,3-difluorobenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to label proteins or nucleic acids for tracking and analysis .

Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents. Its derivatives may exhibit biological activity against specific targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atoms on the benzyl group are susceptible to nucleophilic attack, leading to the formation of various substituted products. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2,3-Difluorobenzyl bromide
  • 2,4-Difluorobenzyl bromide
  • 4-Bromo-2-fluorobenzyl bromide
  • 3,5-Difluorobenzyl bromide

Comparison: 4-Bromo-2,3-difluorobenzyl bromide is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring. This arrangement can affect its chemical reactivity and physical properties compared to other similar compounds. For instance, the presence of two fluorine atoms in the ortho and meta positions relative to the bromine atom can enhance the compound’s electrophilicity and influence its behavior in substitution reactions .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRQHKDRZNGUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-bromo-2,3-difluorophenyl)methanol (500 mg, 2.242 mmol) in DCM (10 mL) stirred under N2 at 0° C. was added PBr3 (0.634 mL, 6.73 mmol) in one charge. The reaction mixture was stirred at 10° C. for 2 h. Then the solution was concentrated and distributed between DCM and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The crude material was purified by preparative TLC (PE/EA=10:1, Rf 0.6) to yield light yellow oil of 1-bromo-4-(bromomethyl)-2,3-difluorobenzene (330 mg, 1.154 mmol, 51.5% yield): 1H NMR (400 MHz, CDCl3) δ 7.30 (ddd, J=2.0, 6.0, 8.2 Hz, 1H), 7.11-7.03 (m, 1H), 4.46 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.634 mL
Type
reactant
Reaction Step Two

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